N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a prop-2-en-1-yl carbamoyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Sulfonyl Group: This step involves sulfonylation reactions where thiophene is treated with sulfonyl chloride under controlled conditions.
Attachment of the Prop-2-en-1-yl Carbamoyl Phenyl Group: This step involves the reaction of prop-2-en-1-yl isocyanate with a phenyl derivative under suitable conditions to form the carbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: This compound is unique due to its specific combination of functional groups and structural features.
Other Piperidine Derivatives: Compounds with similar piperidine rings but different substituents may have different properties and applications.
Thiophene Sulfonyl Compounds: Compounds with thiophene sulfonyl groups but different core structures may also exhibit different chemical and biological activities.
Uniqueness
The uniqueness of N-{2-[(PROP-2-EN-1-YL)CARBAMOYL]PHENYL}-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE lies in its specific structure, which combines a piperidine ring, a thiophene sulfonyl group, and a prop-2-en-1-yl carbamoyl phenyl group. This unique combination of functional groups contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23N3O4S2 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[2-(prop-2-enylcarbamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H23N3O4S2/c1-2-11-21-20(25)16-8-3-4-9-17(16)22-19(24)15-7-5-12-23(14-15)29(26,27)18-10-6-13-28-18/h2-4,6,8-10,13,15H,1,5,7,11-12,14H2,(H,21,25)(H,22,24) |
InChI Key |
YZNFZTVMNWLGNT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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